[4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of tetrazole, phenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The phenyl and piperazine moieties are then introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the tetrazole ring, phenyl group, and piperazine moiety makes it a candidate for the development of new drugs, particularly those targeting central nervous system disorders.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure suggests it may interact with specific biological targets, making it a candidate for drug development in areas such as anti-inflammatory, anti-cancer, and anti-viral therapies.
Industry
In industry, this compound is explored for its potential use in the development of new materials. Its unique chemical properties may contribute to the creation of advanced polymers or other materials with specialized functions.
Mechanism of Action
The mechanism of action of [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. The phenyl and piperazine moieties contribute to the compound’s overall binding affinity and specificity, potentially modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone
- [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-bromophenyl)piperazin-1-yl]methanone
- [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methylphenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of [4-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(4-fluorophenyl)piperazin-1-yl]methanone lies in the specific combination of its functional groups. The presence of both the tetrazole and piperazine rings, along with the chloro and fluoro substituents, provides a distinct chemical profile that can lead to unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
[4-chloro-2-(tetrazol-1-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O/c19-13-1-6-16(17(11-13)26-12-21-22-23-26)18(27)25-9-7-24(8-10-25)15-4-2-14(20)3-5-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDHQGDQAUWSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.